molecular formula C12H17NO B15205029 3-(4-Ethoxy-phenyl)-pyrrolidine

3-(4-Ethoxy-phenyl)-pyrrolidine

Cat. No.: B15205029
M. Wt: 191.27 g/mol
InChI Key: WXOCGTLGPRLLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethoxyphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-ethoxyphenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The ethoxyphenyl group adds further complexity and potential for diverse interactions in biological systems.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy group or the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or nickel can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(4-ethoxyphenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The ethoxyphenyl group enhances binding affinity and specificity by interacting with hydrophobic pockets in the target proteins .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound without the ethoxyphenyl group.

    3-(4-methoxyphenyl)pyrrolidine: A similar compound with a methoxy group instead of an ethoxy group.

    3-(4-chlorophenyl)pyrrolidine: A compound with a chloro group instead of an ethoxy group.

Uniqueness

3-(4-ethoxyphenyl)pyrrolidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance lipophilicity and improve membrane permeability, making the compound more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(4-ethoxyphenyl)pyrrolidine

InChI

InChI=1S/C12H17NO/c1-2-14-12-5-3-10(4-6-12)11-7-8-13-9-11/h3-6,11,13H,2,7-9H2,1H3

InChI Key

WXOCGTLGPRLLHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.